molecular formula C21H22N2O3 B3447766 2-(3,4-dimethoxyphenyl)-N-isopropyl-4-quinolinecarboxamide

2-(3,4-dimethoxyphenyl)-N-isopropyl-4-quinolinecarboxamide

Cat. No. B3447766
M. Wt: 350.4 g/mol
InChI Key: KUBVWTAHSKAHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-N-isopropyl-4-quinolinecarboxamide, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of drugs called selective androgen receptor modulators (SARMs) and works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. Despite its potential therapeutic benefits, the drug has also been associated with various controversies, including its use as a performance-enhancing drug in sports and its potential health risks.

Mechanism of Action

2-(3,4-dimethoxyphenyl)-N-isopropyl-4-quinolinecarboxamide works by activating the PPARδ in the body, which in turn stimulates the expression of genes involved in fatty acid metabolism, glucose uptake, and mitochondrial biogenesis. This leads to an increase in energy expenditure, improved insulin sensitivity, and reduced inflammation. The drug has also been shown to increase the expression of genes involved in muscle fiber type switching, leading to an increase in endurance and fat burning.
Biochemical and Physiological Effects
2-(3,4-dimethoxyphenyl)-N-isopropyl-4-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects in animal models. Studies have shown that the drug can increase energy expenditure, improve insulin sensitivity, and reduce inflammation. It has also been shown to increase endurance and fat burning, as well as improve muscle fiber type switching. However, the drug has also been associated with potential adverse effects, including liver toxicity, cardiovascular risks, and cancer.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethoxyphenyl)-N-isopropyl-4-quinolinecarboxamide has several advantages for use in lab experiments, including its ability to activate the PPARδ in a selective and dose-dependent manner. It also has a long half-life, which allows for once-daily dosing. However, the drug has several limitations, including its potential for off-target effects, its poor water solubility, and its potential for toxicity at high doses.

Future Directions

There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-isopropyl-4-quinolinecarboxamide, including its potential use in the treatment of metabolic and cardiovascular diseases, cancer, and neurodegenerative diseases. Further research is also needed to better understand the drug's mechanism of action, as well as its potential health risks. Additionally, there is a need for the development of more selective and safer PPARδ agonists for use in clinical settings.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-isopropyl-4-quinolinecarboxamide has been extensively studied in scientific research for its potential therapeutic benefits, particularly in the treatment of metabolic and cardiovascular diseases. Studies have shown that the drug can improve insulin sensitivity, reduce inflammation, and increase endurance and fat burning in animal models. It has also been shown to have potential benefits in the treatment of cancer, neurodegenerative diseases, and muscle wasting disorders.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-propan-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-13(2)22-21(24)16-12-18(23-17-8-6-5-7-15(16)17)14-9-10-19(25-3)20(11-14)26-4/h5-13H,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBVWTAHSKAHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(propan-2-yl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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